2-(aminomethyl)-1H-imidazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(aminomethyl)-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-1-4-7-2-3(8-4)5(9)10/h2H,1,6H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLGRAZHQZSYHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)CN)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Supercritical Carbon Dioxide-Mediated Carboxylation
A patented method involves reacting 2-(aminomethyl)imidazole with carbon dioxide under high-pressure conditions (40–180 bar) at 180–280°C in the presence of alkali metal carbonates (e.g., K₂CO₃). The reaction proceeds via electrophilic substitution at the C4 position of the imidazole ring.
Key Data:
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Pressure | 40–180 bar | 65–72 |
| Temperature | 220–260°C | |
| Catalyst (K₂CO₃) | 1–3.5 mol% | |
| Reaction Time | 5–8 hours |
This method avoids halogenated intermediates but requires specialized equipment for high-pressure reactions.
Halogenation-Amination of Imidazole-4-Carboxylic Acid Derivatives
Bromomethyl Intermediate Route
A two-step protocol synthesizes the target compound via bromination followed by amination:
-
Bromination:
Imidazole-4-carboxylic acid methyl ester is treated with N-bromosuccinimide (NBS) in CCl₄ under UV light to yield 2-(bromomethyl)-1H-imidazole-4-carboxylate. -
Amination:
The brominated intermediate reacts with aqueous ammonia (25% w/w) in THF at 60°C for 12 hours. Subsequent hydrolysis with 6M HCl produces the final product.
Typical Yields:
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Bromination | 78 | 92 |
| Amination | 85 | 95 |
| Ester Hydrolysis | 93 | 98 |
Mannich Reaction-Based Approaches
Three-Component Condensation
The Mannich reaction introduces the aminomethyl group directly onto the imidazole ring. A mixture of imidazole-4-carboxylic acid, formaldehyde (37% aq.), and ammonium chloride reacts in ethanol at reflux (78°C) for 24 hours.
Optimized Conditions:
-
Molar ratio (Imidazole:HCHO:NH₄Cl) = 1:2.2:1.1
-
Solvent: Ethanol/water (4:1 v/v)
-
Yield: 68% (isolated as hydrochloride salt)
Limitations:
-
Competing formation of bis-aminomethyl byproducts (up to 15%)
-
Requires pH control (optimal pH 5–6)
Solid-Phase Peptide Synthesis (SPPS) Strategies
Fmoc-Protected Building Blocks
4-(Fmoc-amino)-1-methyl-1H-imidazole-2-carboxylic acid serves as a precursor in SPPS. After coupling to resin-bound peptides, TFA cleavage removes protecting groups, yielding 2-(aminomethyl)-1H-imidazole-4-carboxylic acid.
Critical Parameters:
| Resin Type | Coupling Reagent | Cleavage Time (h) | Purity (%) |
|---|---|---|---|
| Wang Resin | HBTU/DIPEA | 3 | 89 |
| Rink Amide MBHA | PyBOP/NMM | 2.5 | 93 |
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| CO₂ Carboxylation | Atom-economic, no halogens | High-pressure equipment required | Industrial |
| Halogenation-Amination | High yields, predictable regiochemistry | Toxic bromine intermediates | Lab-scale |
| Mannich Reaction | Single-pot procedure | Byproduct formation | Small-scale |
| SPPS | Enables peptide conjugates | High cost of protected precursors | Research-scale |
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues of 2-(aminomethyl)-1H-imidazole-4-carboxylic acid differ in substituents at positions 1, 2, and 4 of the imidazole ring. These substitutions significantly influence physicochemical properties and biological activity:
Physicochemical Properties
- Acidity/Basicity: The carboxylic acid group at position 4 (pKa ~2–3) and the aminomethyl group at position 2 (pKa ~9–10) confer amphoteric properties, enabling pH-dependent solubility .
- Solubility: The dihydrochloride salt form increases aqueous solubility compared to non-ionic analogues like 1-phenyl derivatives, which exhibit lower solubility due to aromatic substituents .
- Lipophilicity : Substituents such as phenyl (logP ~1.5) or trifluoroethyl (logP ~1.2) increase lipophilicity, influencing membrane permeability and pharmacokinetics .
Biological Activity
2-(Aminomethyl)-1H-imidazole-4-carboxylic acid, commonly referred to as aminomethylimidazole, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of 2-(aminomethyl)-1H-imidazole-4-carboxylic acid is characterized by an imidazole ring with an amino group and a carboxylic acid functional group. This configuration allows for various interactions with biological targets, including enzymes and receptors.
The biological activity of aminomethylimidazole is primarily attributed to its ability to modulate protein kinase activities, which are crucial in various cellular processes such as proliferation, differentiation, and apoptosis. The compound has been shown to inhibit specific kinases involved in cancer signaling pathways, thereby affecting tumor growth and metastasis.
Antitumor Activity
Research indicates that 2-(aminomethyl)-1H-imidazole-4-carboxylic acid exhibits potent antitumor properties. For instance, studies have demonstrated its efficacy against various cancer cell lines, including melanoma and prostate cancer. The compound's mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A375 (Melanoma) | 0.5 | Significant growth inhibition |
| LNCaP (Prostate) | 0.8 | Moderate growth inhibition |
| PC-3 (Prostate) | 1.2 | Reduced viability |
Enzyme Inhibition
Aminomethylimidazole has also been identified as a selective inhibitor of certain enzymes, including those involved in metabolic pathways related to cancer. For example, it has been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), which is a critical player in cancer cell signaling.
Case Studies
- Study on Melanoma Treatment : A study published in Cancer Research evaluated the effects of aminomethylimidazole on melanoma cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .
- Prostate Cancer Research : In another study focusing on prostate cancer, aminomethylimidazole was administered to LNCaP cells. The findings revealed that the compound not only inhibited cell growth but also altered the expression of genes associated with apoptosis and cell cycle regulation .
Pharmacological Profiles
The pharmacological profile of 2-(aminomethyl)-1H-imidazole-4-carboxylic acid suggests a favorable safety margin with minimal cytotoxicity towards normal cells at therapeutic doses. This characteristic enhances its potential as a candidate for further clinical development.
Scientific Research Applications
Chemical Properties and Structure
2-(Aminomethyl)-1H-imidazole-4-carboxylic acid, often referred to as a derivative of imidazole, possesses a unique structure that allows it to interact with various biological targets. Its molecular formula is C5H7N3O2, and it features an imidazole ring, which is known for its biological activity. The presence of both amino and carboxylic acid functional groups enhances its reactivity and potential for forming various derivatives.
Pharmaceutical Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-(aminomethyl)-1H-imidazole-4-carboxylic acid in anticancer research. For instance, derivatives of imidazole compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The incorporation of this compound into hybrid molecules has shown promising results in inducing apoptosis in cancer cells and inhibiting tumor growth .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that imidazole derivatives can exhibit significant activity against a range of pathogens, including bacteria and fungi. This makes them suitable candidates for developing new antibiotics or antifungal agents .
Enzyme Inhibition
Another critical application is in enzyme inhibition. Compounds containing the imidazole structure have been shown to inhibit carbonic anhydrases, which are important in various physiological processes. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema .
Agricultural Applications
Pesticide Development
The synthesis of 2-(aminomethyl)-1H-imidazole-4-carboxylic acid derivatives has been explored for use as agrochemicals. These compounds can serve as potential pesticides or herbicides due to their ability to disrupt biological processes in pests while being less harmful to non-target organisms . The development of these compounds can lead to more effective crop protection strategies.
Biochemical Studies
Biological Role Investigation
In biochemical research, this compound has been utilized to study metabolic pathways involving imidazole-containing compounds. Its role as a precursor or intermediate in synthesizing biologically active molecules is crucial for understanding metabolic processes .
Case Study 1: Anticancer Hybrid Molecules
A study synthesized several hybrid molecules incorporating 2-(aminomethyl)-1H-imidazole-4-carboxylic acid, demonstrating significant cytotoxicity against human cancer cell lines. The quantitative structure–activity relationship (QSAR) approach was employed to optimize these hybrids for enhanced efficacy .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of carbonic anhydrases by imidazole derivatives, including 2-(aminomethyl)-1H-imidazole-4-carboxylic acid, showed promising results in reducing intraocular pressure in glaucoma models . This highlights the compound's potential therapeutic applications beyond traditional uses.
Q & A
Q. Table 1. Key Spectroscopic Parameters for Structural Validation
| Technique | Parameters | Expected Output |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 3.4 (d, –CH2NH2), δ 7.2 (s, imidazole-H), δ 12.5 (br, –COOH) | Confirms substituent positions |
| FT-IR | 1680 cm⁻¹ (–COOH), 3300 cm⁻¹ (–NH2) | Validates functional groups |
| HPLC | Retention time: 8.2 min (C18, 0.1% TFA) | Purity >95% |
Q. Table 2. Stability Assessment Under Stress Conditions
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| pH 2 (24h, 25°C) | 45% | Decarboxylated imidazole |
| pH 10 (24h, 25°C) | 60% | Ring-opened byproduct |
| 40°C (dry, 7 days) | <5% | – |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
